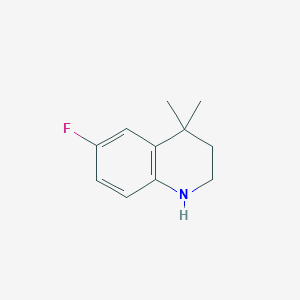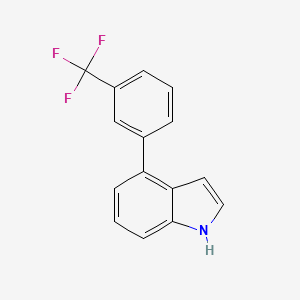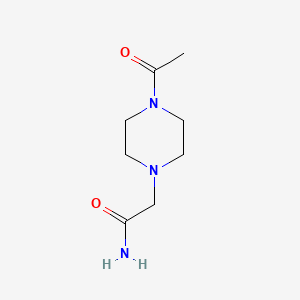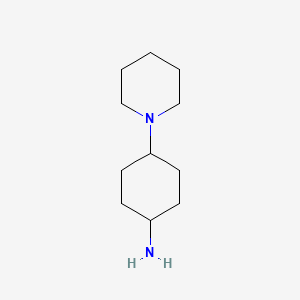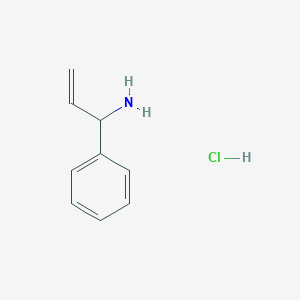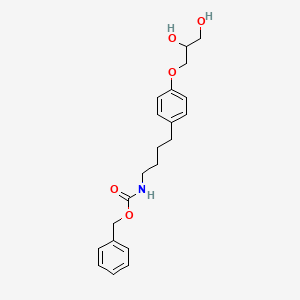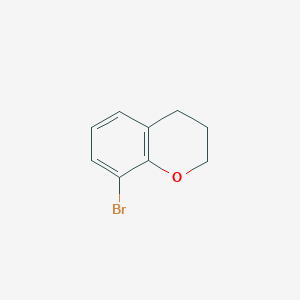
2-(Boc-氨基)-3-甲基丁胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Boc-amino)-3-methylbutylamine” is a chemical compound that falls under the category of tert-butyl carbamates . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of “2-(Boc-amino)-3-methylbutylamine” involves the conversion of an amino function to tert-butyl carbamate . This conversion is generally the first option due to the attractive properties of the resulting so-called Boc-derivative . The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP .
Molecular Structure Analysis
The molecular structure of “2-(Boc-amino)-3-methylbutylamine” was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .
Chemical Reactions Analysis
The reactions of Boc 2 O with amines and alcohols have been investigated with respect to products and mechanisms under widely varying conditions . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .
科学研究应用
BOC Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in the BOC protection of amines. This process is crucial in the synthesis of biologically active molecules .
- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : The process provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” can be used in the dual protection of amines and amides .
- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes : The process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Green Chemistry/Sustainable Technology
- Scientific Field : Green Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in green chemistry/sustainable technology. This advanced growth area focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
- Methods of Application : The process involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The process provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Synthesis of Multifunctional Targets
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in the synthesis of multifunctional targets. Protecting groups play a pivotal role in this synthesis as amino functions often occur in this context .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate (Boc-derivative). Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results or Outcomes : Boc is ranked as “one of the most commonly used protective groups for amines”. Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
Orthogonal Protection Strategy
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in an orthogonal protection strategy. The Boc group is stable towards most nucleophiles and bases, allowing for the use of a base-labile protection group such as Fmoc .
- Methods of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Chemoselective N-tert-butoxycarbonylation
- Scientific Field : Organic Chemistry
- Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in chemoselective N-tert-butoxycarbonylation of amines .
- Methods of Application : The process involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
- Results or Outcomes : The catalyst can be readily recycled. No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .
安全和危害
属性
IUPAC Name |
tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-3-methylbutylamine | |
CAS RN |
871235-24-4 |
Source


|
| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
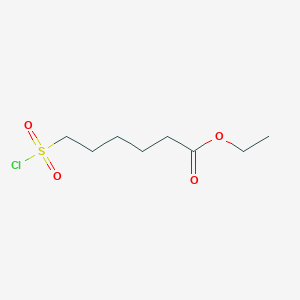
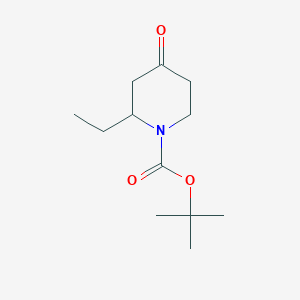
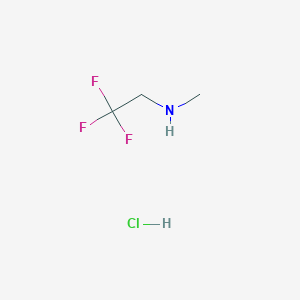
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
